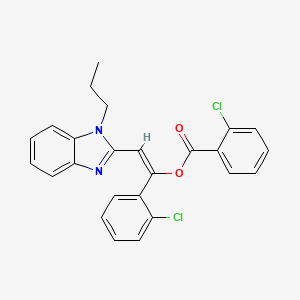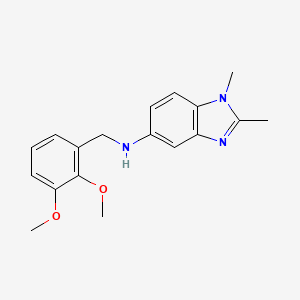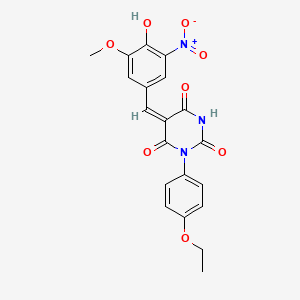
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate, also known as CP-96345, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CP-96345 is a selective ligand for the dopamine D4 receptor, which has been implicated in a variety of neurological and psychiatric disorders. In
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a selective ligand for the dopamine D4 receptor, which has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction. This compound has been used to study the role of the D4 receptor in these disorders, as well as to develop new treatments for them.
Mecanismo De Acción
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate acts as a selective ligand for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex and limbic system of the brain. Activation of the D4 receptor has been shown to modulate dopamine release, as well as to affect the activity of other neurotransmitters, such as glutamate and GABA. This compound has been shown to enhance the activity of the D4 receptor, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to enhance dopamine release in the prefrontal cortex and striatum, as well as to improve working memory and attention. It has also been shown to reduce impulsivity and hyperactivity in animal models of ADHD. In addition, this compound has been shown to have anti-inflammatory effects, which may be relevant for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate in lab experiments is its selectivity for the D4 receptor, which allows researchers to study the specific effects of D4 receptor activation. However, one limitation is that this compound is a relatively new compound, and its effects in humans are not well understood. In addition, the synthesis of this compound is complex and may be challenging for researchers without expertise in synthetic chemistry.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate. One area of interest is the role of the D4 receptor in addiction, particularly in relation to the opioid epidemic. This compound may have potential as a treatment for opioid addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of new treatments for ADHD, which is a common neurological disorder that affects both children and adults. This compound may have potential as a new treatment for ADHD, as it has been shown to improve attention and reduce hyperactivity in animal models. Finally, there is interest in the development of new treatments for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound may have potential as a treatment for these disorders, as it has been shown to have anti-inflammatory effects and to enhance dopamine release in the brain.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 1-propyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 2-chloroaniline to form 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)ethanone. This intermediate is then reacted with 2-chlorobenzoic acid and triethylamine to form this compound.
Propiedades
IUPAC Name |
[(E)-1-(2-chlorophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-2-15-29-22-14-8-7-13-21(22)28-24(29)16-23(17-9-3-5-11-19(17)26)31-25(30)18-10-4-6-12-20(18)27/h3-14,16H,2,15H2,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILTZCHIRQDGCZ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Cl)/OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)

![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)
![(3aR*,5S*,6S*,7aS*)-2-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5323406.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5323419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)

![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323446.png)
![1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
![2-cyclohexyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323459.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5323473.png)